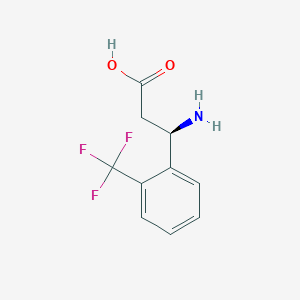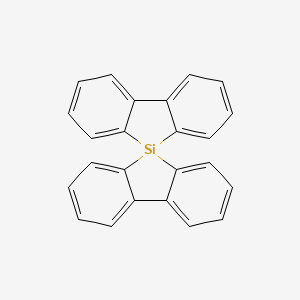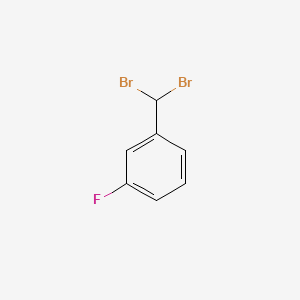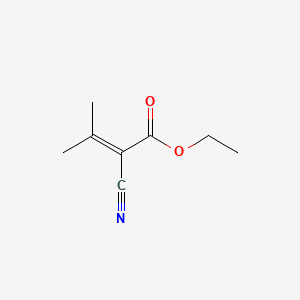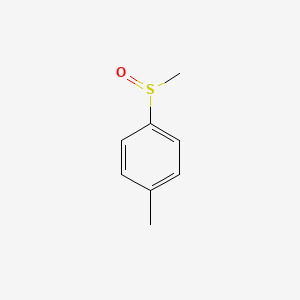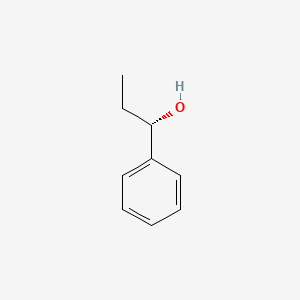
(S)-(-)-1-苯基-1-丙醇
描述
(S)-(-)-1-Phenyl-1-propanol, also known as (S)-(-)-Phenylpropanolamine, is an organic compound commonly used in the synthesis of pharmaceuticals, cosmetics, and other compounds. It is a chiral alcohol, meaning that it has two distinct stereoisomers, and is typically synthesized from the reaction of benzaldehyde and ammonia. It is a white, crystalline solid with a melting point of 97.5°C and a boiling point of 170-171°C. It has a pKa of 10.1 and is soluble in water.
科学研究应用
合成化学
- 环氧化合物的氨解:Suami, Tetsuo 等人(1956 年) 的一项研究探讨了 2,3-环氧-3-苯基-1-丙醇的氨解以生成 1-苯基-1-氨基-2,3-丙二醇,展示了在有机合成中的应用。
- 对映选择性合成:Choi, Y. 等人(2010 年) 的研究表明使用微生物还原酶对映选择性合成 (S)-3-氯-1-苯基-1-丙醇,突出了其在制备抗抑郁药的手性中间体方面的潜力。
微生物学和生物技术
- 脂肪酶催化的生产:Soyer, Aslı 等人(2010 年) 的一项研究调查了脂肪酶催化的 1-苯基 1-丙醇的对映选择性生产,强调了其作为制药工业中手性结构单元的作用。
光谱学和材料科学
- 光谱分析:Xavier, S. 等人(2015 年)对 1-苯基-1-丙醇进行了 光谱研究,深入了解了其电子和光学性质,这对于其在材料科学中的应用具有重要意义。
属性
IUPAC Name |
(1S)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQAZSOFZSPHD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370542 | |
| Record name | (S)-(-)-1-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1-Phenyl-1-propanol | |
CAS RN |
613-87-6 | |
| Record name | (S)-1-Phenylpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-1-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-1-Phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-(-)-1-Phenyl-1-propanol behave in chiral resolution processes?
A1: (S)-(-)-1-Phenyl-1-propanol has been successfully resolved from its racemic mixture using lipase-catalyzed enantioselective esterification [, ]. This method takes advantage of the enzyme's preference for binding to and reacting with one enantiomer over the other. Factors influencing the efficiency of this resolution include the specific type of lipase employed, the acyl donor used in the esterification reaction, the organic solvent, and reaction conditions like temperature []. For instance, Novozym 435 exhibited high enantioselectivity, and using toluene as the solvent with lauric acid as the acyl donor at 50°C yielded an enantiomeric excess (ee) of 95% for the (S)-enantiomer [].
Q2: What are the key structural characteristics of (S)-(-)-1-Phenyl-1-propanol?
A2: (S)-(-)-1-Phenyl-1-propanol, also known as (S)-α-ethylbenzenemethanol, possesses the molecular formula C9H12O. Its structure consists of a benzene ring attached to a propanol chain where the hydroxyl group is located on the first carbon. This chiral center gives rise to the (R) and (S) enantiomers.
Q3: Are there computational studies exploring the interactions of (S)-(-)-1-Phenyl-1-propanol with chiral selectors?
A3: Yes, density functional theory (DFT) has been employed to investigate the inclusion complexes formed between cyclic decapeptides and the enantiomers of 1-Phenyl-1-propanol []. Such studies provide valuable insights into the binding affinities and molecular interactions that govern chiral recognition.
Q4: What insights can be gained from the binding free energies of (S)-(-)-1-Phenyl-1-propanol with chiral stationary phases?
A4: Research has shown that the binding free energy difference between a chiral stationary phase, like CCOF6, and the enantiomers of 1-Phenyl-1-propanol can be correlated with the selectivity factor for those enantiomers []. This suggests that a larger absolute value of the binding free energy difference generally corresponds to a higher selectivity factor, although it does not directly translate to better resolution []. Computational methods, like those employed in the ORCA program, offer a way to accurately calculate these binding free energies, especially when solvation effects are considered [].
Q5: Has (S)-(-)-1-Phenyl-1-propanol been utilized in asymmetric synthesis reactions?
A5: Yes, (S)-(-)-1-Phenyl-1-propanol has been synthesized via the catalytic enantioselective addition of diethylzinc to benzaldehyde in the presence of (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB] as a chiral catalyst [, ]. This reaction highlights the utility of (S)-(-)-1-Phenyl-1-propanol as a building block in the construction of more complex chiral molecules.
Q6: Beyond esterification, are there other methods for separating (S)-(-)-1-Phenyl-1-propanol enantiomers?
A6: Research has explored the use of methyl-β-cyclodextrin as an extractant in a membrane reactor system for separating (R,S)-1-Phenyl-1-propanol enantiomers produced via lipase-catalyzed ester hydrolysis []. This approach combines enzymatic resolution with membrane separation techniques, offering an alternative method for obtaining enantiomerically pure (S)-(-)-1-Phenyl-1-propanol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanenitrile, 3-[(3-methylphenyl)amino]-](/img/structure/B1585796.png)


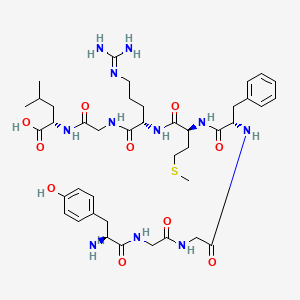
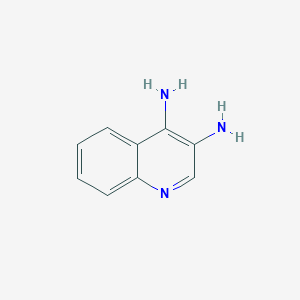
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1585805.png)

![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)
